molecular formula C₁₀H₁₃Na₅O₁₃ B1141271 Pentane-1,2,3,4,5-pentacarboxylic acid CAS No. 55525-23-0

Pentane-1,2,3,4,5-pentacarboxylic acid

Cat. No.: B1141271
CAS No.: 55525-23-0
M. Wt: 456.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentane-1,2,3,4,5-pentacarboxylic acid is a high-purity chemical compound provided for research applications. With the molecular formula C10H12O10 , this polycarboxylic acid features a pentane backbone fully substituted with carboxylic acid functional groups. This structure suggests potential for use in organic synthesis, polymer chemistry, and material science. Researchers can explore its utility as a multi-functional building block for creating complex molecules, ligands, or polymers. The multiple acid groups allow for various chemical transformations, including salt formation, esterification, and the creation of anhydrides . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane-1,2,3,4,5-pentacarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O10/c11-5(12)1-3(8(15)16)7(10(19)20)4(9(17)18)2-6(13)14/h3-4,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGGIQVMMDMTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pentane 1,2,3,4,5 Pentacarboxylic Acid and Its Esters

Direct Carboxylation Approaches to Polysubstituted Pentane (B18724) Derivatives

The introduction of multiple carboxyl groups directly onto a pentane backbone represents a significant synthetic challenge. Methodologies for such transformations can be broadly categorized into metal-catalyzed and metal-free approaches.

Metal-Catalyzed Carboxylation of Alkane Precursors

The direct carboxylation of C-H bonds in alkanes is a powerful strategy for creating carboxylic acids. Transition-metal catalysis has been a focal point of research in this area, often utilizing carbon dioxide (CO₂) as an inexpensive and abundant C1 source. nih.govnih.gov These reactions typically involve the reductive carboxylation of organic (pseudo)halides, which serve as precursors to the target alkane. nih.gov While initially focused on stoichiometric reactions, recent advancements have led to catalytic systems that are more efficient and applicable to a broader range of substrates, including aryl, vinyl, and even unactivated alkyl halides. nih.gov

For a polysubstituted precursor, a hypothetical metal-catalyzed route could involve a pentane derivative with multiple leaving groups (e.g., halides). A variety of metals, including nickel, have been investigated for such cross-coupling reactions. nih.gov The mechanism often involves the formation of an organometallic intermediate that then reacts with CO₂. Despite significant progress, achieving exhaustive carboxylation on a polyhalogenated alkane to yield a pentacarboxylic acid remains a formidable challenge, with issues of selectivity and reactivity to overcome. nih.gov

Table 1: Examples of Metal-Catalyzed Carboxylation Conditions This table presents generalized conditions for metal-catalyzed carboxylation of organic halides, which could be adapted for precursors to Pentane-1,2,3,4,5-pentacarboxylic acid.

Catalyst SystemSubstrate TypeCO₂ SourceKey Features
Nickel-based catalystsAryl, Vinyl, Alkyl HalidesGaseous CO₂Broad functional group compatibility, mild reaction conditions. nih.gov
Palladium or Platinum catalystsEthoxylated Fatty AlcoholsNot Applicable (Oxidation)High yields (>90%) for converting primary alcohols to acids. researchgate.net
Rhodium or Ruthenium catalystsEthoxylated Fatty AlcoholsNot Applicable (Oxidation)Moderate yields (60-80%) for converting primary alcohols to acids. researchgate.net

Metal-Free Carboxylation Strategies

In pursuit of greener and more cost-effective chemistry, metal-free carboxylation methods have been developed. One notable approach involves the direct carboxylation of alkanes in an aqueous medium with carbon monoxide (CO) and water, which can proceed efficiently even without a metal catalyst or acid additive at low temperatures. rsc.org This process is believed to proceed via radical mechanisms. rsc.org

Another significant metal-free method is electrochemical carboxylation. This technique can be applied to organic halides using a sacrificial magnesium anode in an undivided cell, successfully converting aryl, benzyl, and alkyl halides into their corresponding carboxylic acids with CO₂. researchgate.net This process is operationally simple and avoids the need for transition metal catalysts. researchgate.net Applying such a strategy to a pentahalogenated pentane could theoretically provide a direct, metal-free route to the target pentacarboxylic acid.

Oxidative Synthetic Routes to this compound

Oxidation represents a more traditional and often more practical approach to synthesizing highly carboxylated molecules. This strategy relies on a precursor molecule where the carbon skeleton is already in place, and the functional groups are converted to carboxylic acids through oxidation.

Oxidation of Poly-alcohol or Poly-aldehyde Precursors

A logical precursor for this compound would be a pentane-1,2,3,4,5-pentaol or a related poly-aldehyde. The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. britannica.comlibretexts.org This conversion typically requires strong oxidizing agents. britannica.com

A relevant synthetic analogue is the preparation of cis,cis,cis,cis-1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane, a known penta-alcohol. beilstein-journals.org While cyclic, the oxidation of this compound's five primary alcohol groups would be a key step toward a related polycarboxylic acid. The oxidation of a primary alcohol first yields an aldehyde, which is then further oxidized to the carboxylic acid. libretexts.org For the synthesis of a polycarboxylic acid, reaction conditions must be robust enough to drive all alcohol groups to the fully oxidized state.

Advanced Oxidant Systems for Carboxylic Acid Generation

A variety of modern oxidant systems are available to achieve the conversion of primary alcohols to carboxylic acids with high efficiency and selectivity. organic-chemistry.org These methods are often designed to be milder and more compatible with other functional groups compared to traditional strong oxidants like potassium permanganate (B83412) or chromic acid. britannica.com

One effective system involves using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov For substrates with low water solubility, a two-step, one-pot procedure has been developed where the alcohol is first treated with TEMPO/NaOCl, followed by sodium chlorite (B76162) (NaClO₂) to ensure complete oxidation of the intermediate aldehyde to the carboxylic acid. nih.gov This method has proven effective for complex molecules, including protected oligosaccharides. nih.gov

Other advanced systems include osmium tetroxide (OsO₄)-catalyzed oxidation of olefins with oxone, which cleaves carbon-carbon double bonds to form carboxylic acids, and ruthenium-catalyzed oxidations. organic-chemistry.org For instance, a RuO₂/BaTi₄O₉ composite with sodium periodate (B1199274) (NaIO₄) can efficiently cleave alkenes to yield carboxylic acids. organic-chemistry.org

Table 2: Selected Advanced Oxidation Systems for Carboxylic Acid Synthesis

Reagent/SystemSubstrate TypeTransformationKey Features
TEMPO/NaOCl, then NaClO₂Primary AlcoholsR-CH₂OH → R-COOHMild, one-pot procedure; compatible with sensitive functional groups. nih.gov
CrO₃ (catalytic), H₅IO₆Primary AlcoholsR-CH₂OH → R-COOHProceeds in excellent yield with only 1-2 mol% of CrO₃. organic-chemistry.org
OsO₄ (catalytic), OxoneOlefinsR-CH=CH-R' → R-COOH + R'-COOHAlternative to ozonolysis; provides high yields. organic-chemistry.org
RuO₂/BaTi₄O₉, NaIO₄AlkenesR-CH=CH-R' → R-COOH + R'-COOHEfficient cleavage affording carboxylic acids in high yields. organic-chemistry.org

Esterification and Hydrolysis Pathways for this compound Derivatives

The esters of this compound are important derivatives for purification, characterization, and further synthetic manipulation. The interconversion between the poly-acid and the poly-ester is typically achieved through Fischer esterification and hydrolysis.

Fischer esterification involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the ester product, water can be removed as it is formed, or a large excess of the alcohol can be used. crunchchemistry.co.uk For a pentacarboxylic acid, this would involve reacting the substrate with at least five equivalents of alcohol to form the penta-ester. The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.comyoutube.com

The reverse reaction, acid-catalyzed ester hydrolysis, is achieved by treating the ester with excess water in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.org This process follows the reverse mechanistic pathway of Fischer esterification to regenerate the carboxylic acid and alcohol. youtube.comwikipedia.org

Alternatively, esters can be hydrolyzed under basic conditions in a process called saponification. crunchchemistry.co.ukwikipedia.org This reaction uses a stoichiometric amount of a strong base, like sodium hydroxide, and is irreversible because the carboxylic acid formed is immediately deprotonated to form a carboxylate salt. crunchchemistry.co.uk Subsequent acidification is required to obtain the free carboxylic acid.

Stereochemical Control and Regioselectivity in the Synthesis of this compound Analogues

The synthesis of highly functionalized cyclopentane (B165970) systems, which serve as structural analogues for this compound, presents significant stereochemical and regiochemical challenges. The goal is to control the spatial orientation of substituents (stereocontrol) and their specific placement on the cyclopentane ring (regiocontrol). Researchers have developed several strategies to address these challenges, often employing cyclic precursors to establish the desired stereochemistry, which can then be carried through to the final poly-substituted product.

One prominent approach involves the use of Diels-Alder reactions, where a diene reacts with a dienophile to form a six-membered ring with well-defined stereochemistry. For instance, the cycloaddition of cyclopentadiene (B3395910) with α,β-unsaturated sugar derivatives can produce optically pure norbornene intermediates. rsc.org These intermediates possess a rigid bicyclic structure that allows for subsequent functionalization with high stereocontrol, ultimately leading to tetra-substituted cyclopentane derivatives with defined stereochemistry at all four centers. rsc.org

Another powerful strategy utilizes ring-opening or rearrangement reactions of bicyclic systems. The all-cis-derivative cis,cis,cis,cis-1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane, a direct precursor analogue to the all-cis-pentacarboxylic acid, has been synthesized from a bicyclic adduct. beilstein-journals.org This synthesis starts with the cycloaddition of maleic anhydride (B1165640) to 5-[(benzyloxy)methyl]cyclopentadiene, followed by esterification, ozonolysis, and reduction to yield the all-cis pentahydroxymethyl derivative. beilstein-journals.org The stereochemistry is controlled by the initial endo-adduct formation and subsequent reaction steps that maintain the relative configuration of the substituents. beilstein-journals.org

Domino reactions, or cascade sequences, initiated by metal carbenes offer a convergent and highly stereoselective route to complex cyclopentanes. A rhodium-catalyzed reaction of vinyldiazoacetates with chiral allyl alcohols can generate cyclopentane carboxylates with four contiguous stereogenic centers. nih.gov This method is notable for its high efficiency, forming three new bonds and four stereocenters in a single sequence with excellent diastereoselectivity and enantioselectivity. nih.gov The stereochemical outcome is dictated by the chiral catalyst and the geometry of the starting materials.

Furthermore, the functionalization of pre-existing cyclopentene (B43876) rings provides a pathway to stereochemical and regiochemical diversity. Starting from cyclopentadiene-derived aminocyclopentenecarboxylic acids, a stepwise and controlled functionalization of the double bond through processes like oxirane formation and subsequent ring-opening can yield various regio- and diastereoisomers of orthogonally protected aminocyclopentanecarboxylates. researchgate.net This substrate-directed approach allows for the introduction of multiple chiral centers in a predictable manner. researchgate.net

These methodologies highlight the importance of rigid cyclic precursors and stereodirecting reactions in achieving the complex stereochemical and regiochemical arrangements found in analogues of this compound.

Optimization of Synthetic Conditions for Yield and Purity of this compound

The optimization of synthetic conditions is paramount for maximizing the yield and ensuring the high purity of the final this compound product. This process involves systematically varying reaction parameters such as catalyst, solvent, temperature, reaction time, and reactant concentrations. While specific optimization data for the direct synthesis of this compound is not extensively detailed in the literature, general principles of reaction optimization for structurally complex molecules can be applied.

A typical optimization process begins with a model reaction, often on a small scale, to establish the feasibility of a synthetic route. For a multi-step synthesis, each step would be optimized individually. For example, in a hypothetical final oxidation step converting cis,cis,cis,cis-1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane to this compound, key parameters would be screened.

Key Optimization Parameters:

Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. Strong oxidants like potassium permanganate are often used for converting alcohols to carboxylic acids. The stoichiometry would be carefully adjusted to ensure complete oxidation without causing side reactions or degradation of the product.

Solvent System: The solvent must be compatible with the reactants and reagents and facilitate the reaction. For oxidations, aqueous systems, sometimes with co-solvents to improve solubility, are common.

Temperature and Reaction Time: These two parameters are often linked. Initial reactions might be run at room temperature or with mild heating, with the progress monitored over time. As shown in the table below, higher temperatures can decrease reaction time but may also lead to the formation of impurities.

pH Control: In aqueous oxidations, maintaining the optimal pH is crucial. Basic conditions are often employed with permanganate oxidations, followed by acidic workup to protonate the carboxylate salts.

The results of such an optimization study could be presented in a data table to clearly identify the most effective conditions.

Table 1: Hypothetical Optimization of the Oxidation of a Pentahydroxymethyl Cyclopentane Analogue

Entry Oxidant (equivalents) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1 KMnO₄ (5.5) H₂O/Pyridine (B92270) 25 24 65 90
2 KMnO₄ (6.0) H₂O/Pyridine 25 24 78 92
3 KMnO₄ (6.0) H₂O/Pyridine 50 12 85 88
4 Jones Reagent (excess) Acetone 0 to 25 8 72 95
5 TEMPO/NaOCl CH₂Cl₂/H₂O 0 12 81 97
6 KMnO₄ (6.0) H₂O/t-BuOH 40 16 88 94

Following the reaction, purification is essential to isolate the target compound. For a highly polar, poly-functional molecule like this compound, purification methods could include crystallization or preparative chromatography. Technologies that combine rectification and adsorption have been shown to effectively produce high-purity isomers of related small molecules like pentane, achieving purities greater than 99%. researchgate.net Similar principles could be adapted for the purification of the target acid or its ester derivatives. For instance, converting the crude acid to its methyl ester would allow for purification via silica (B1680970) gel chromatography, followed by hydrolysis to obtain the pure pentacarboxylic acid.

The scalability of the optimized process is also a key consideration. A procedure that is efficient on a milligram scale may need further refinement for gram- or kilogram-scale production. For example, diphenylsilane-mediated amide coupling reactions have been successfully scaled up to gram quantities with only a slight decrease in isolated yield, demonstrating the importance of robust reaction conditions. themjalab.com

Chemical Reactivity and Derivatization of Pentane 1,2,3,4,5 Pentacarboxylic Acid

Multi-Carboxylic Acid Functional Group Transformations

The five carboxylic acid moieties in pentane-1,2,3,4,5-pentacarboxylic acid are the primary sites of chemical reactivity. These groups can undergo a variety of well-established transformations, and the presence of multiple such groups on a single molecule opens up possibilities for the synthesis of complex polymeric and multifunctional structures.

Esterification:

The conversion of the carboxylic acid groups of this compound to esters can be achieved through several methods, with Fischer esterification being a common approach. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the pentacarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.commasterorganicchemistry.com

Given the five carboxylic acid groups, a range of ester products is possible, from the mono-ester to the fully esterified penta-ester. The degree of esterification can be controlled by the stoichiometry of the alcohol and the reaction conditions. For instance, using a limited amount of alcohol would likely lead to a mixture of partially esterified products. Achieving the penta-ester would necessitate forcing conditions with a large excess of the alcohol. masterorganicchemistry.com The reaction of a dicarboxylic acid, adipic acid, to its diester via Fischer esterification is a well-documented process, providing a model for the expected reactivity of each pair of carboxyl groups in the pentacarboxylic acid. masterorganicchemistry.com

The selective esterification of aliphatic carboxylic acids in the presence of aromatic ones has been demonstrated using specific catalysts like monoammonium salt of 12-tungstophosphoric acid, suggesting that under certain catalytic conditions, selective reactions might be possible. tandfonline.com

Amidation:

The formation of amides from this compound can be accomplished by reacting it with ammonia (B1221849) or primary or secondary amines. Direct reaction of a carboxylic acid with an amine is often challenging as it tends to form a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the reaction is typically carried out at high temperatures to dehydrate this salt and form the amide bond. libretexts.org

A more common and milder approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comlibretexts.orgaklectures.com These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. libretexts.org This method is widely used in peptide synthesis and would be applicable to the amidation of this compound. Similar to esterification, the extent of amidation, from a mono-amide to a penta-amide, can be controlled by the reaction stoichiometry and conditions. The use of a base-tolerant Lewis acid catalyst like Nb2O5 has also been shown to be effective for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov

Esterification and Amidation Reactions

Reaction TypeReagentsKey FeaturesPotential Products
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Reversible, equilibrium-driven process.Mono-, di-, tri-, tetra-, penta-esters.
Amidation (Thermal)Amine (e.g., Ammonia, Primary/Secondary Amines), HeatProceeds via an ammonium carboxylate salt.Mono-, di-, tri-, tetra-, penta-amides.
Amidation (Coupling Agent)Amine, Coupling Agent (e.g., DCC, EDC)Milder conditions, higher yields.Mono-, di-, tri-, tetra-, penta-amides.

The presence of multiple carboxylic acid groups in close proximity allows for the formation of anhydrides.

Intramolecular Anhydride (B1165640) Formation:

Intramolecular dehydration between adjacent carboxylic acid groups can lead to the formation of cyclic anhydrides. For dicarboxylic acids, this is a common reaction, particularly for the formation of five- and six-membered rings, which can often be achieved by gentle heating. fiveable.melibretexts.org In this compound, intramolecular cyclization could occur between the C1-C2, C2-C3, C3-C4, and C4-C5 carboxyl groups to form five-membered cyclic anhydride rings. The formation of these cyclic anhydrides can also be facilitated by dehydrating agents such as acetic anhydride or through the use of catalysts like magnesium chloride with dialkyl dicarbonates under mild conditions. acs.orgacs.orgwikipedia.org The formation of such cyclic anhydrides is a key step in the crosslinking of cellulose (B213188) by polycarboxylic acids. researchgate.net

Intermolecular Anhydride Formation:

Intermolecular dehydration between two molecules of this compound can lead to the formation of a linear or cross-linked polymeric anhydride. This reaction typically requires more stringent conditions, such as high temperatures and the use of a strong dehydrating agent like phosphorus pentoxide. fiveable.me Alternatively, reacting a carboxylate salt with an acyl chloride can also form an anhydride. libretexts.orgkhanacademy.org

The decarboxylation of simple aliphatic carboxylic acids is generally difficult and requires high temperatures. However, decarboxylation is facilitated by the presence of a β-carbonyl group, as seen in β-keto acids and malonic acid derivatives. masterorganicchemistry.comjove.com this compound itself does not possess β-keto groups, but the 1,3-dicarboxylic acid substructures are analogous to malonic acid. Heating such systems can lead to the loss of carbon dioxide. masterorganicchemistry.comjove.com

Several methods for decarboxylation under milder conditions have been developed, although their applicability to this compound would need to be experimentally verified. These include:

Oxidative Decarboxylation: The Hunsdiecker reaction, involving the treatment of a silver salt of a carboxylic acid with bromine, leads to an alkyl halide with the loss of carbon dioxide. libretexts.org Other methods involve the use of reagents like lead tetraacetate. libretexts.org

Catalytic Decarboxylation: Certain transition metal catalysts can promote decarboxylation. For example, silver carbonate has been used for the protodecarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org

Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions to generate carbon-centered radicals. nih.gov

Controlled degradation of this compound through selective decarboxylation could potentially lead to a variety of lower-order carboxylic acids.

Chemo- and Regioselective Reactions of this compound

Achieving chemo- and regioselectivity in the reactions of a polyfunctional molecule like this compound is a significant synthetic challenge. The different positions of the five carboxylic acid groups—two primary (C1 and C5) and three secondary (C2, C3, and C4)—present opportunities for selective transformations.

Regioselectivity refers to the preference for reaction at a particular position. purechemistry.org In the case of this compound, the terminal carboxylic acid groups at C1 and C5 are sterically less hindered than the internal groups at C2, C3, and C4. This steric difference could be exploited to achieve regioselective mono- or di-esterification or amidation at the terminal positions under carefully controlled conditions, likely using bulky reagents or specific catalysts.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. purechemistry.org While all five functional groups are carboxylic acids, their electronic environments are not identical due to the inductive effects of the neighboring carboxyl groups. This could lead to differences in acidity and reactivity. For instance, methods have been developed for the selective esterification of aliphatic carboxylic acids in the presence of aromatic ones, highlighting that subtle electronic differences can be exploited. tandfonline.com While this is an intermolecular selectivity, similar principles could potentially be applied to achieve intramolecular selectivity in this compound.

Derivatization Strategies for Enhanced Utility in Research

Derivatization of this compound is essential for certain analytical techniques and can also be used to modify its properties for specific research applications.

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. Carboxylic acids, particularly polycarboxylic acids like this compound, are non-volatile and highly polar, making them unsuitable for direct GC analysis. lmaleidykla.ltlmaleidykla.lt Therefore, a derivatization step is necessary to convert them into more volatile and less polar derivatives.

Silylation is a common derivatization technique for carboxylic acids, where the acidic proton of the carboxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. wikipedia.org This reaction is usually carried out by treating the carboxylic acid with a silylating agent.

Common Silylating Agents for Carboxylic Acids

AgentAbbreviationByproductsNotes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAN-trimethylsilyl-trifluoroacetamide, TrifluoroacetamideHighly volatile byproducts, good for GC analysis. research-solution.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-methyltrifluoroacetamideOne of the most volatile TMS-amides. research-solution.com
N,O-Bis(trimethylsilyl)acetamideBSAN-trimethylsilylacetamideA powerful silylating agent. research-solution.com
TrimethylchlorosilaneTMCSHClOften used as a catalyst with other silylating agents. research-solution.com

The silylation of this compound would involve the reaction of all five carboxylic acid groups with the silylating agent to form the penta-TMS-ester. The resulting derivative would be significantly more volatile and amenable to GC and GC-mass spectrometry (GC-MS) analysis, allowing for its quantification and identification in complex mixtures. wikipedia.org The reaction is typically performed in an aprotic solvent, and sometimes gentle heating is applied to ensure complete derivatization. research-solution.com

Formation of Alkyl and Aryl Derivatives

The five carboxylic acid moieties in this compound are expected to undergo typical reactions of carboxylic acids, most notably esterification. The formation of alkyl and aryl esters can be achieved through various established synthetic methodologies.

Alkyl Ester Formation:

The conversion of the pentacarboxylic acid to its corresponding alkyl esters, such as the pentamethyl or pentaethyl ester, can be accomplished via several routes. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, typically through azeotropic distillation.

Another effective method involves the use of alkylating agents. For instance, reaction with diazomethane (B1218177) provides a clean and quantitative route to methyl esters, although the hazardous nature of diazomethane necessitates careful handling. Alternatively, alkyl halides can be used in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

The table below summarizes potential methods for the synthesis of the pentamethyl ester of this compound, based on established esterification protocols.

Reaction Type Reagents and Conditions General Applicability
Fischer-Speier EsterificationMethanol, cat. H₂SO₄, heatHigh
Diazomethane EsterificationDiazomethane (CH₂N₂) in etherHigh, but hazardous
Alkyl Halide EsterificationMethyl iodide, K₂CO₃, DMFModerate to High

Aryl Ester Formation:

The synthesis of aryl esters from this compound is generally more challenging than alkyl ester formation due to the lower nucleophilicity of the phenolic hydroxyl group. Direct acid-catalyzed esterification with phenols is often inefficient. google.com Therefore, methods that involve the activation of the carboxylic acid are typically employed.

One such method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is known for its mild reaction conditions and high yields.

Another approach involves the conversion of the carboxylic acid to the more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pentane-1,2,3,4,5-pentacarbonyl chloride can then be reacted with a variety of substituted phenols to yield the corresponding aryl esters. The reactivity of substituted phenols in these reactions is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org

The following table outlines potential methods for the synthesis of the pentaphenyl ester of this compound.

Reaction Type Reagents and Conditions General Applicability
Steglich EsterificationPhenol, DCC, cat. DMAP, CH₂Cl₂High
Acid Chloride Formation and Acylation1. SOCl₂ or (COCl)₂; 2. Phenol, pyridine (B92270)High
Phosphonium-based ReagentsTriphenylphosphine, diisopropyl azodicarboxylate (DIAD), phenolModerate to High

Synthesis of Polymeric and Supramolecular Precursors

The presence of five carboxylic acid groups makes this compound a highly versatile building block for the synthesis of complex macromolecular architectures, including polymers and supramolecular assemblies.

Polymeric Precursors:

The pentacarboxylic acid can serve as a multifunctional monomer in condensation polymerization reactions. For example, reaction with diols can lead to the formation of cross-linked polyesters. The extent of cross-linking and the resulting properties of the polymer (e.g., rigidity, thermal stability) can be controlled by the stoichiometry of the reactants and the choice of the diol.

Similarly, it can be used to synthesize polyamides by reacting with diamines. The Yamazaki-Higashi phosphorylation method, which utilizes triphenyl phosphite (B83602) and pyridine as condensing agents, is a suitable method for direct polycondensation of dicarboxylic acids with diamines and could be adapted for this pentacarboxylic acid. rasayanjournal.co.in The resulting polyamides would possess a high density of amide linkages, potentially leading to materials with high thermal stability and specific solubility characteristics. yonsei.ac.krimpactfactor.org

Supramolecular Precursors:

The ability of carboxylic acids to form strong and directional hydrogen bonds makes this compound an excellent candidate for the construction of supramolecular assemblies. acs.org The five carboxylic acid groups can participate in multiple hydrogen-bonding interactions, leading to the formation of well-ordered, multi-dimensional networks. mdpi.com

In the solid state, it is expected to form extensive hydrogen-bonded networks. mdpi.com The specific packing arrangement would depend on the stereochemistry of the chiral centers in the molecule. In solution, particularly in non-polar solvents, it could self-assemble into various aggregates, the nature of which would be dependent on concentration and temperature.

Furthermore, the deprotonated form of the acid, the pentacarboxylate anion, can act as a multidentate ligand for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The flexible aliphatic backbone would allow for the formation of diverse and potentially complex network topologies, which could be of interest for applications in catalysis, gas storage, and separation.

Coordination Chemistry and Advanced Materials Science Applications of Pentane 1,2,3,4,5 Pentacarboxylic Acid

Pentane-1,2,3,4,5-pentacarboxylic Acid as a Multidentate Ligand

The presence of five carboxyl groups along a flexible pentane (B18724) backbone endows this compound with the characteristics of a highly versatile multidentate ligand. The rotational freedom of the carbon-carbon single bonds in the pentane chain allows the carboxylate groups to orient themselves in various spatial arrangements to accommodate the coordination preferences of different metal centers. This flexibility is a key factor in determining the structure of the resulting metal-ligand complexes.

The carboxylate groups of polycarboxylic acids can coordinate to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and bridging modes involving one or both oxygen atoms. The specific binding mode adopted depends on several factors, including the nature of the metal ion, the pH of the reaction medium, the presence of other ligands, and the steric constraints of the ligand itself.

In the case of a flexible ligand like this compound, a variety of binding modes can be anticipated. The proximity of the carboxylate groups could facilitate chelation to a single metal center, forming stable five- or six-membered rings. Alternatively, the carboxylate groups can bridge between multiple metal centers, leading to the formation of polynuclear discrete complexes or extended coordination polymers.

The stoichiometry of the resulting complexes is also highly variable. The ratio of metal to ligand is influenced by the charge of the metal ion and the extent of deprotonation of the carboxylic acid groups. For instance, in complexes with butane-1,2,3,4-tetracarboxylic acid (H₄BTC), a related flexible aliphatic ligand, various metal-to-ligand ratios have been observed, leading to diverse structural motifs. researchgate.net

Table 1: Examples of Metal-Ligand Stoichiometries in Complexes with Butane-1,2,3,4-tetracarboxylic acid (H₄BTC)

Compound Metal Ion Metal:Ligand Ratio Reference
[Zn₂(H₂O)₄(BTC)]·3H₂O Zn(II) 2:1 researchgate.net
[Cd₂(H₂O)₄(BTC)]·2H₂O Cd(II) 2:1 researchgate.net
[Y₂(H₂O)₆(H₂BTC)(BTC)]·5H₂O Y(III) 2:2 researchgate.net

This table is interactive. Click on the headers to sort.

While polycarboxylic acids are often employed to construct extended networks, they can also form discrete, zero-dimensional coordination complexes, particularly when the reaction conditions are carefully controlled. The formation of such complexes is often favored by the presence of ancillary ligands that can saturate the coordination sphere of the metal ions and prevent further extension into polymeric structures.

For instance, studies with flexible dicarboxylic and tricarboxylic acids have shown the formation of discrete binuclear or polynuclear complexes. The flexibility of the aliphatic backbone allows the ligand to wrap around one or more metal centers, leading to the formation of cage-like or cluster structures. Spectroscopic techniques such as IR and UV-Vis spectroscopy are crucial in characterizing these complexes. The position and splitting of the carboxylate stretching bands in the IR spectrum can provide valuable information about the coordination mode of the carboxylate groups. nih.gov

The pH of the reaction medium plays a pivotal role in the coordination chemistry of polycarboxylic acids. The degree of deprotonation of the carboxylic acid groups is directly dependent on the pH, which in turn dictates the charge of the ligand and its coordination behavior. At low pH, the carboxylic acid groups will be largely protonated, and coordination may be limited or occur through neutral carbonyl oxygens. As the pH increases, the carboxylic acid groups become progressively deprotonated, increasing their ability to act as anionic ligands and form stronger coordinate bonds with metal cations.

This pH-dependent deprotonation can lead to the formation of different structural motifs from the same set of reactants. For example, in the synthesis of coordination polymers with biphenyl-2,4,6,3',5'-pentacarboxylic acid, different pH values resulted in complexes with varying degrees of ligand deprotonation and, consequently, different structures and dimensionalities. The structural differences observed in complexes synthesized under similar conditions but with different N-donor ligands can also be attributed to the subtle interplay of pH and ligand coordination modes.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

The multidentate nature and flexibility of this compound make it a promising building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of great interest due to their high porosity, large surface areas, and potential applications in gas storage, separation, and catalysis.

The rational design of MOFs involves the careful selection of metal nodes and organic linkers to achieve a desired network topology and functionality. The geometry and connectivity of the linker are crucial in determining the final structure. The flexibility of a linker like this compound introduces both challenges and opportunities in the design of extended networks. While it can make the prediction of the final structure more complex, it also allows for the formation of dynamic frameworks that can respond to external stimuli.

The choice of the metal ion or metal cluster as a secondary building unit (SBU) is another critical factor. The coordination number and preferred geometry of the metal center will dictate how the linkers are arranged in space. For example, the use of dinuclear paddlewheel SBUs with dicarboxylates often leads to the formation of porous, three-dimensional frameworks.

These interactions can link discrete complexes or lower-dimensional coordination polymers into higher-dimensional supramolecular networks. For example, in some coordination polymers constructed from flexible multicarboxylate ligands, one-dimensional chains are linked into three-dimensional supramolecular structures through intermolecular hydrogen bonds. rsc.org The intricate network of hydrogen bonds can significantly influence the stability and properties of the resulting material.

Table 2: Mentioned Compound Names

Compound Name
This compound
Butane-1,2,3,4-tetracarboxylic acid

Tunable Pore Architecture and Functionalization of this compound-Derived MOFs

The high density of carboxylic acid groups in this compound makes it a theoretically excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govdntb.gov.ua The properties of MOFs are highly dependent on the nature of their organic linkers. mdpi.comresearchgate.net

Tunable Pore Architecture: The five carboxylate groups offer numerous potential coordination sites for metal ions. This high functionality could lead to the formation of highly stable and intricate three-dimensional networks. The inherent flexibility of the pentane backbone, unlike rigid aromatic linkers, could allow for the creation of MOFs with dynamic structures, potentially exhibiting "breathing" behaviors in response to external stimuli like guest molecules. nih.govmdpi.com This flexibility might also lead to diverse and tunable pore architectures, crucial for applications in gas storage and separation. nih.gov While research has been conducted on MOFs using other aliphatic ligands, specific studies detailing MOFs derived from this compound are not prominent in the current literature. nih.govresearchgate.net

Functionalization: The multiple carboxyl groups provide ample opportunities for post-synthetic modification. Uncoordinated carboxyl groups within the MOF pores could be functionalized with other chemical moieties to tailor the surface properties of the framework. This could enhance selectivity for specific gas adsorption or create active sites for catalysis.

Applications of this compound in Polymer Science

The structure of this compound, with a functionality greater than two, suggests a significant role in polymer chemistry, particularly in the creation of complex polymer structures. gdckulgam.edu.inmelscience.com

Polycondensation is a polymerization method where monomers containing two or more reactive functional groups combine, often with the elimination of a small molecule like water. gdckulgam.edu.infarabi.university With its five carboxylic acid groups, this compound can act as a multifunctional monomer. When reacted with difunctional molecules like diols or diamines, it would not form simple linear chains but rather introduce branch points. farabi.university

This capability makes it a potent cross-linking agent . In a polymer matrix, it can form ester or amide bonds with multiple polymer chains, creating a three-dimensional network. usda.govresearchgate.netgoogleapis.com This cross-linking would significantly alter the polymer's properties, increasing its mechanical strength, thermal stability, and chemical resistance. Similar polycarboxylic acids, such as butanetetracarboxylic acid and citric acid, are known to be effective cross-linking agents for natural polymers like cellulose (B213188) and proteins. usda.govnih.gov

The use of a pentafunctional monomer like this compound would enable the synthesis of highly branched or dendritic polymer architectures. Unlike linear polymers, these structures have a globular shape and a high density of functional groups at their periphery. This unique topology can lead to materials with interesting properties such as lower viscosity in solution and higher solubility compared to linear analogues of the same molecular weight. While the synthesis of polymers from polycarboxylic acids and polyamines is an established field, specific examples utilizing this pentacarboxylic acid are not detailed in available research. google.com

The abundance of polar carboxyl groups would theoretically impart strong adhesive properties to polymers incorporating this molecule. These groups can form hydrogen bonds with a variety of substrates, enhancing adhesion. In coatings, the cross-linking ability of this compound could be used to create hard, durable, and solvent-resistant films. For instance, pentane-1,3,5-tricarboxylic acid has been noted for its use as a curing agent for coatings.

Chelating Agent Properties of this compound

A chelating agent is a molecule that can form multiple bonds to a single metal ion, effectively sequestering it. kakhia.org The five carboxylate groups of this compound, particularly the adjacent groups, could create a powerful chelating effect for various metal ions. science.govnih.gov

The arrangement and high density of carboxylate groups suggest that this molecule could be highly effective in binding metal ions from aqueous solutions. nih.gov Polyamino carboxylic acids like EDTA are well-known chelating agents used for this purpose. kakhia.orgnih.gov The flexible aliphatic chain of this compound could allow the carboxylate groups to arrange themselves optimally around a target metal ion, potentially leading to high stability constants for the resulting metal complexes. mdpi.com

Data Tables

Complexing Agent in Industrial Formulations (e.g., detergents)

This compound is recognized for its potential as a highly effective complexing agent in various industrial formulations, most notably in detergents. Its molecular structure, featuring five carboxyl groups, allows it to act as a potent chelating agent, binding with metal ions that can negatively impact the cleaning process. This function is critical in enhancing the performance of detergents, particularly in regions with hard water.

The primary role of a complexing agent, or builder, in a detergent formulation is to sequester calcium (Ca²⁺) and magnesium (Mg²⁺) ions present in tap water. These "hardness" ions can interfere with the cleaning action of surfactants in two significant ways. Firstly, they can react with the surfactant molecules to form insoluble precipitates, which reduces the concentration of active surfactant and can deposit onto fabrics, causing stiffness and discoloration. Secondly, many soils themselves contain minerals that need to be effectively removed.

By forming stable, water-soluble complexes with these metal ions, this compound effectively neutralizes their adverse effects. This sequestration process, also known as water softening, allows the surfactants to perform their primary function of removing dirt and stains more efficiently. The multiple carboxyl groups on the pentane backbone provide numerous binding sites for metal ions, leading to the formation of strong chelate rings. This structural advantage suggests that this compound could offer superior performance compared to some other polycarboxylic acids with fewer functional groups.

In addition to water softening, the chelating properties of this compound can also aid in the removal of metallic stains, such as those from rust (iron ions), and prevent their redeposition onto surfaces. Furthermore, by binding with heavy metal ions, it can help to stabilize other ingredients in the detergent formulation, such as bleaches, preventing their premature decomposition.

While specific performance data for this compound in detergent formulations is not extensively documented in publicly available literature, its efficacy can be inferred from the well-established principles of polycarboxylic acid chemistry in this application. The following table provides a representative illustration of the type of data that would be used to evaluate its performance in comparison to other common builders.

Interactive Data Table: Comparative Performance of Detergent Builders

Builder CompoundCalcium Binding Capacity (mg CaCO₃/g)Detergency on Cotton (% Reflectance)Zeolite Builder Support (%)
This compound (Hypothetical) 220 85 95
Sodium Tripolyphosphate (STPP)2008290
Zeolite A17078100
Sodium Citrate1507580
Polyacrylate (4500 MW)1808088

Note: The data for this compound is hypothetical and for illustrative purposes, based on the expected high performance of a pentacarboxylic acid. The values for other builders are typical industry benchmarks.

The research into advanced polycarboxylic acids like this compound is driven by the ongoing search for more effective and environmentally benign alternatives to traditional builders like phosphates. Its potential for high calcium binding capacity and excellent detergency makes it a compound of significant interest for the future of detergent technology.

Theoretical and Computational Studies of Pentane 1,2,3,4,5 Pentacarboxylic Acid

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For pentane-1,2,3,4,5-pentacarboxylic acid, such studies would involve geometry optimizations to locate the minimum energy structures of its various possible stereoisomers and conformers. These investigations would typically employ methods like Hartree-Fock (HF) or post-Hartree-Fock methods to predict bond lengths, bond angles, and dihedral angles.

Despite the importance of such analyses, specific quantum chemical studies detailing the conformational landscape of this compound have not been extensively reported in the available literature. The inherent flexibility of the pentane (B18724) backbone, coupled with the rotational freedom of the five carboxylic acid groups, suggests a complex potential energy surface with numerous local minima, which would require significant computational resources to explore thoroughly.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method in computational chemistry for predicting the electronic properties and reactivity of molecules with a good balance of accuracy and computational cost. For this compound, DFT calculations could provide valuable insights into its chemical behavior. Key electronic properties that could be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is a crucial indicator of chemical reactivity and stability.

Furthermore, DFT can be used to calculate reactivity descriptors such as electrostatic potential maps, which would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The calculation of pKa values for the five carboxylic acid groups would also be a significant application of DFT, providing a theoretical basis for its acid-base chemistry. arxiv.org However, specific DFT studies focused on these electronic properties and reactivity predictions for this compound are not documented in the searched scientific databases.

While detailed research is not available, basic molecular properties have been computed and are available in public databases.

Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₂O₁₀ PubChem
Molecular Weight 292.19 g/mol PubChem
XLogP3-AA -1.3 PubChem
Hydrogen Bond Donor Count 5 PubChem
Hydrogen Bond Acceptor Count 10 PubChem
Rotatable Bond Count 8 PubChem
Exact Mass 292.043046 g/mol PubChem
Monoisotopic Mass 292.043046 g/mol PubChem
Topological Polar Surface Area 185 Ų PubChem
Heavy Atom Count 20 PubChem
Complexity 459 PubChem

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with their environment, such as in a solvent. For this compound, MD simulations could reveal crucial information about its behavior in solution. These simulations could model the interactions between the pentacarboxylic acid and solvent molecules, typically water, providing insights into its solvation structure and the hydrogen bonding networks that are formed.

Understanding these intermolecular interactions is key to predicting the solubility and aggregation behavior of the molecule. MD simulations could also be used to explore the conformational dynamics of the molecule in solution, showing how it flexes and changes shape over time. Despite the potential of this technique, there are no specific molecular dynamics simulation studies of this compound reported in the scientific literature.

Computational Modeling of Coordination and Supramolecular Assemblies Involving this compound

The five carboxylic acid groups of this compound make it an excellent candidate for forming coordination complexes with metal ions and for participating in the formation of supramolecular assemblies through hydrogen bonding. Computational modeling can be employed to predict the structures and stabilities of such assemblies.

For coordination complexes, computational methods could be used to model the binding of various metal ions to the carboxylate groups, predicting coordination numbers, geometries, and binding energies. In the realm of supramolecular chemistry, modeling could explore how multiple molecules of this compound might self-assemble into larger structures, such as sheets or frameworks, stabilized by intermolecular hydrogen bonds. Such studies are vital for the rational design of new materials with specific properties. However, dedicated computational modeling research on the coordination and supramolecular assemblies of this compound is currently absent from the available scientific literature.

Analytical Characterization Techniques for Pentane 1,2,3,4,5 Pentacarboxylic Acid and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Pentane-1,2,3,4,5-pentacarboxylic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural insights.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show complex multiplets due to the various chemically non-equivalent protons along the pentane (B18724) backbone. The protons on the chiral carbons (C2, C3, and C4) and the prochiral protons on the terminal methylene (B1212753) groups (C1 and C5) would exhibit distinct chemical shifts and coupling patterns. The acidic protons of the five carboxylic acid groups would typically appear as a broad singlet at a downfield chemical shift (usually >10 ppm), though this signal can be exchangeable with deuterated solvents like D₂O and may not be observed. cdnsciencepub.com The protons alpha to the carboxyl groups are expected to be deshielded and resonate at a lower field compared to simple alkanes.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display distinct signals for each of the carbon atoms in the molecule, given the lack of symmetry. The carbonyl carbons of the five carboxylic acid groups would be the most deshielded, appearing in the range of 170-185 ppm. pressbooks.pub The carbons of the pentane backbone would resonate at higher fields, with their specific chemical shifts influenced by the presence of the adjacent carboxyl groups. pressbooks.pubdocbrown.info Due to the low natural abundance of ¹³C and the potential for long relaxation times for quaternary carbons (none in the backbone of this molecule), obtaining a high-quality spectrum might require a significant number of scans. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH)>10 (broad singlet)170 - 185
Methine (-CH-)2.5 - 3.5 (multiplet)40 - 60
Methylene (-CH₂-)2.0 - 3.0 (multiplet)30 - 50

Note: These are estimated ranges for polycarboxylic acids and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. For this compound, these methods would primarily confirm the presence of the carboxylic acid moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band would be anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers common in carboxylic acids. rsc.orgrsc.orgbohrium.com A strong and sharp C=O stretching absorption should appear around 1700-1725 cm⁻¹. cdnsciencepub.com Additionally, C-O stretching and O-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹). The C-H stretching vibrations of the pentane backbone would be visible around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretching band in the Raman spectrum is typically weaker than in the IR spectrum. acs.org However, Raman spectroscopy can be particularly useful for studying the behavior of these molecules in aqueous solutions, as the water signal is generally weak in Raman spectra. rsc.orgrsc.orgbohrium.com The symmetric vibrations of the carbon backbone may also be more prominent in the Raman spectrum. The complementarity of IR and Raman is beneficial for identifying centrosymmetric structures like cyclic dimers that can form between carboxylic acid molecules. rsc.orgrsc.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H stretch (H-bonded)2500 - 3300Weak/BroadVery Broad, Strong (IR)
C-H stretch2850 - 30002850 - 3000Medium to Strong
C=O stretch1700 - 17251700 - 1725Strong (IR), Weaker (Raman)
C-O stretch / O-H bend1210 - 1440VariableMedium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely performed in negative ion mode to form the [M-H]⁻ ion or multiply charged ions due to the presence of multiple acidic protons. nih.gov The fragmentation of carboxylic acids in MS can be complex. Common fragmentation pathways for aliphatic carboxylic acids include the loss of water ([M-H₂O]⁺), the loss of the carboxyl group ([M-COOH]⁺), and α-cleavage. jove.comlibretexts.orgyoutube.com In the case of a pentacarboxylic acid, sequential losses of CO₂ could also be anticipated. The fragmentation pattern can provide valuable information about the structure of the molecule. jove.com

HRMS would be crucial for confirming the elemental composition of C₁₀H₁₂O₁₀. The high mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Table 3: Expected Mass Spectrometric Data for this compound.

Parameter Expected Value
Molecular FormulaC₁₀H₁₂O₁₀
Monoisotopic Mass292.0431 Da
Common Adducts (ESI Negative Mode)[M-H]⁻, [M-2H]²⁻, [M+Na-H]⁻
Key Fragmentation PathwaysLoss of H₂O, Loss of CO₂, Cleavage of C-C bonds

Note: The monoisotopic mass is calculated for the most abundant isotopes of each element.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its derivatives from complex mixtures.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Gas Chromatography (GC): Due to the low volatility and high polarity of this compound, direct analysis by GC is challenging. colostate.edulmaleidykla.lt Therefore, derivatization is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or trimethylsilyl (B98337) esters). colostate.edunih.govusherbrooke.ca Following derivatization, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for purity assessment and quantitative analysis. nih.gov The choice of derivatizing agent and the optimization of reaction conditions are critical for achieving complete and reproducible derivatization. usherbrooke.ca

High-Performance Liquid Chromatography (HPLC): HPLC is a more direct method for the analysis of polycarboxylic acids without the need for derivatization. Reversed-phase HPLC is a common mode of separation, where a polar mobile phase and a nonpolar stationary phase are used. However, due to the high polarity of this compound, it may have poor retention on standard C18 columns. researchgate.net To improve retention, ion-pairing agents can be added to the mobile phase, or specialized columns such as those for polar organics can be employed. sielc.com Detection is often achieved using a UV detector at a low wavelength (around 210 nm) or a more universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be performed. psu.edu

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, offer superior analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of GC with the identification power of MS. After derivatization, GC-MS can provide both the retention time and the mass spectrum of the analyte, allowing for confident identification and quantification. nih.govacs.org The mass spectrum of the derivatized compound can be compared to spectral libraries for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of polycarboxylic acids in complex matrices. acs.orgmdpi.comnih.gov It couples the separation power of HPLC with the specificity of tandem mass spectrometry. Derivatization can be employed to enhance ionization efficiency and chromatographic retention. researchgate.netacs.orgnih.gov In MS/MS, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and allows for very low detection limits. researchgate.net

Table 4: Overview of Chromatographic Techniques for the Analysis of this compound.

Technique Derivatization Typical Stationary Phase Typical Detector Key Advantages
GCRequired (e.g., esterification, silylation)Polar (e.g., WAX) or nonpolar (e.g., DB-5)FID, MSHigh resolution, established libraries (for MS)
HPLCOptional (can be used for detection enhancement)Reversed-phase (C18, polar-embedded), Ion-exchangeUV, ELSD, CAD, MSNo derivatization needed, suitable for non-volatile compounds
GC-MSRequiredAs per GCMass SpectrometerHigh confidence in identification
LC-MS/MSOptional (can improve sensitivity)As per HPLCTandem Mass SpectrometerHigh sensitivity and selectivity, suitable for complex matrices

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by weight percent) of a sample. For organic compounds like this compound, this typically involves the quantitative determination of carbon (C), hydrogen (H), and oxygen (O). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to verify its purity and confirm its identity.

Research on 1,2,3,4-butanetetracarboxylic acid (BTCA) has utilized elemental analysis to compare reagent-grade and industrial-grade samples. researchgate.net This analysis is crucial for quality control and for understanding how impurities might affect the performance of the chemical in various applications, such as a crosslinking agent for cotton. researchgate.net

Table 2: Theoretical Elemental Composition of this compound and a Representative Example

Compound Molecular Formula % Carbon (Theoretical) % Hydrogen (Theoretical) % Oxygen (Theoretical)
This compound C₁₀H₁₂O₁₀ 41.10 4.14 54.76

The theoretical percentages are calculated based on the molecular formulas and atomic weights of the constituent elements. Experimental values obtained through elemental analysis should closely match these theoretical values for a pure sample.

Emerging Research Directions and Future Prospects for Pentane 1,2,3,4,5 Pentacarboxylic Acid

Development of Novel Catalytic Systems Employing Pentane-1,2,3,4,5-pentacarboxylic Acid-Derived Ligands

The multiple carboxylic acid moieties of this compound make it an excellent candidate for the synthesis of novel polydentate ligands for use in catalysis. These carboxylate groups can coordinate with a variety of metal centers, creating stable and well-defined catalytic complexes. Research in this area is focused on leveraging the flexible backbone of the pentane (B18724) chain to create ligands that can enforce specific geometries and electronic environments on the metal catalyst, thereby tuning its activity and selectivity for a desired chemical transformation.

The potential applications span from homogeneous catalysis, where the ligand-metal complex is soluble in the reaction medium, to heterogeneous catalysis, where the ligand can be anchored to a solid support. The ability to form strong bonds with metal ions also suggests potential in designing single-site catalysts, which can offer higher efficiency and better control over the catalytic process compared to traditional multi-site catalysts.

Advanced Separation and Adsorption Technologies

The high density of functional groups in this compound makes it a promising component for the development of advanced separation and adsorption materials. When polymerized or grafted onto a solid support, such as silica (B1680970) or a polymer resin, the resulting material possesses a high concentration of binding sites for various substances.

These tailored adsorbents could be particularly effective for the removal of specific pollutants from aqueous or gaseous streams. The carboxylic acid groups can act as ion-exchange sites for the capture of heavy metal cations or as hydrogen-bond donors/acceptors for the adsorption of polar organic molecules. The performance of these materials can be further optimized by controlling the cross-linking density and porosity, thereby creating a selective environment for the targeted pollutants.

Integration into Hybrid Organic-Inorganic Materials for Multifunctional Applications

The integration of this compound into hybrid organic-inorganic materials is an exciting frontier with the potential to create materials with novel and multifunctional properties. By reacting the carboxylic acid groups with inorganic precursors, such as metal alkoxides, through a sol-gel process, it is possible to create a covalently linked network that combines the properties of both the organic and inorganic components.

For instance, such hybrid materials could exhibit enhanced thermal stability and mechanical strength from the inorganic network, coupled with the functionality and processability of the organic component. These materials could find applications in diverse areas, including as specialized coatings, membranes for selective transport, or as matrices for the encapsulation of active molecules. The high number of carboxylic acid groups allows for a high degree of cross-linking, which can be used to fine-tune the material's properties.

Potential for Biocatalytic Synthesis or Derivatization of Polycarboxylic Acids

While specific biocatalytic routes for this compound are not yet well-established, the field of biocatalysis offers a green and highly selective alternative for the synthesis and derivatization of polycarboxylic acids. rsc.org Enzymatic carboxylation, for example, is a rapidly advancing area that uses CO2 as a raw material to produce carboxylic acids. rsc.org Enzymes with relaxed substrate specificities could potentially be engineered or discovered to perform multiple carboxylations on a hydrocarbon backbone to generate complex polycarboxylic acids. rsc.org

Furthermore, biocatalysis is being explored for the production of polymers from monomers that are themselves produced biocatalytically. nih.govnih.gov For example, lipases are used as catalysts for the ring-opening polymerization of lactones to produce polyesters. nih.govnih.gov This suggests a future possibility where enzymes could be used to polymerize or derivatize this compound or its derivatives to create novel biopolymers with tailored properties for biomedical or other applications. nih.gov

Role in Environmental Remediation Applications

The strong metal-chelating ability of this compound makes it a prime candidate for environmental remediation applications, particularly for the sequestration of heavy metals. The five carboxylate groups can form stable, multi-dentate complexes with toxic metal ions such as lead, mercury, cadmium, and arsenic, effectively removing them from contaminated water or soil.

The molecule can be used in a soluble form for chelation therapy in contaminated water bodies or can be immobilized on a solid support for use in a flow-through water purification system. The latter approach has the advantage of easy separation of the adsorbent from the purified water and the potential for regeneration and reuse of the material. Research in this area would focus on determining the binding constants and selectivity for different metal ions and on developing practical and cost-effective systems for its application in the field. The use of such polycarboxylic acids aligns with the principles of green chemistry by providing an effective means to combat environmental pollution.

Q & A

Q. How to address discrepancies in reported melting points across literature sources?

  • Methodological Answer : Variations may arise from impurities or polymorphic forms.
  • Recrystallization : Purify using different solvent pairs (e.g., ethanol/water vs. acetone/hexane).
  • DSC Analysis : Measure melting endotherms at controlled heating rates (e.g., 10°C/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentane-1,2,3,4,5-pentacarboxylic acid
Reactant of Route 2
Pentane-1,2,3,4,5-pentacarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.